(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one
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Overview
Description
(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a benzylidene group, and a piperazine moiety, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown significant interactions with the crystal structure of the cytochrome p45014α-sterol demethylase (cyp51) .
Mode of Action
It’s known that similar compounds have shown significant interactions with the crystal structure of the cytochrome p45014α-sterol demethylase (cyp51) . The compound forms hydrogen bond interactions with SER261 and VAL395, which are important for selective inhibition .
Biochemical Pathways
It’s known that similar compounds have shown significant interactions with the crystal structure of the cytochrome p45014α-sterol demethylase (cyp51) , which plays a crucial role in the biosynthesis of sterols in fungi and is a target for antifungal drugs.
Result of Action
The compound has shown significant antitumor activity against various cell lines including HepG2, WI-38, and VERO . It has also shown strong action against MCF-7 cell line . The compound has shown significant interactions with the crystal structure of the cytochrome P45014α-sterol demethylase (CYP51) , which could potentially disrupt the biosynthesis of sterols in fungi.
Action Environment
It’s known that similar compounds have shown significant interactions with the crystal structure of the cytochrome p45014α-sterol demethylase (cyp51) , which could potentially be influenced by environmental factors such as pH, temperature, and presence of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-benzylidene-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
- (Z)-5-benzylidene-2-(4-ethylpiperazin-1-yl)thiazol-4(5H)-one
- (Z)-5-benzylidene-2-(4-isopropylpiperazin-1-yl)thiazol-4(5H)-one
Uniqueness
What sets (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one apart from similar compounds is its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group on the piperazine ring enhances its solubility and may contribute to its unique interaction with biological targets.
Properties
IUPAC Name |
(5Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-17-7-9-18(10-8-17)15-16-14(19)13(20-15)11-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/b13-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORXWFJXEHXJBN-QBFSEMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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